Stereoisomer Separation: First Reported Isolation of Pure Symlandine from Symphytine by Countercurrent Chromatography
Symlandine was previously described only as a mixture with its stereoisomer symphytine. The first description of pure symlandine isolation was achieved using a one-step countercurrent chromatography (CCC) procedure, confirming separation from symphytine and echimidine [1]. This establishes symlandine as a chromatographically resolvable entity distinct from its stereoisomer [2].
| Evidence Dimension | Stereochemical identity and chromatographic separation |
|---|---|
| Target Compound Data | Symlandine (7-angelyl-9-viridiflorylretronecine); isolated as pure compound using CCC |
| Comparator Or Baseline | Symphytine (7-angelyl-9-trachelanthylretronecine); previously described only as mixture with symlandine |
| Quantified Difference | Structural difference at C-9 ester: viridifloric acid (symlandine) vs trachelanthic acid (symphytine) |
| Conditions | Countercurrent chromatography (CCC) with solvent system CHCl3-MeOH-H2O (5:5:3); root extract of Symphytum officinale |
Why This Matters
Procurement of pure symlandine rather than a stereoisomeric mixture is essential for studies requiring defined stereochemical identity.
- [1] Kim NC, Oberlies NH, Brine DR, Handy RW, Wani MC, Wall ME. Isolation of symlandine from the roots of common comfrey (Symphytum officinale) using countercurrent chromatography. J Nat Prod. 2001;64(2):251-253. View Source
- [2] Semantic Scholar. symlandine (Topic 2227554). Papers overview: Kim et al. 2001. View Source
